REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.[CH3:7][N:8]([CH3:12])[C:9](Cl)=[O:10].C(N(CC)CC)C>C(#N)C.C(OCC)C>[CH3:7][N:8]([CH3:12])[C:9]([N:5]1[CH:6]=[C:2]([CH3:1])[N:3]=[CH:4]1)=[O:10]
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Name
|
|
Quantity
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16.4 g
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Type
|
reactant
|
Smiles
|
CC=1N=CNC1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
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Smiles
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C(C)OCC
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Type
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CUSTOM
|
Details
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is stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux for 20 hours
|
Duration
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20 h
|
Type
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TEMPERATURE
|
Details
|
Upon cooling
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
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DISTILLATION
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Details
|
the residue is distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)N1C=NC(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |